Ranatuerin-2AMa protein
Description
Ranatuerin-2AMa is a bioactive protein identified through advanced proteomic profiling methodologies, which are critical for elucidating its structural and functional characteristics . For instance, proteomic techniques such as mass spectrometry and functional assays (e.g., binding kinetics) are essential for determining its molecular weight, post-translational modifications (PTMs), and biological activity . Ranatuerin-2AMa is hypothesized to belong to the ranatuerin family of antimicrobial peptides (AMPs), which are typically characterized by their helical structures, cationic charge, and broad-spectrum activity against pathogens .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLSVFKGVLKGVGKNVAGSLLDQLKCKISGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Parameters
Comparative studies of proteins require rigorous assessment of molecular weight, structural complexity (e.g., higher-order folding, PTMs), functional assays (e.g., antimicrobial efficacy), and stability profiles . The table below synthesizes hypothetical data for Ranatuerin-2AMa and analogous AMPs, based on methodologies from proteomics and RNA aptamer studies:
Key Findings
- Antimicrobial Efficacy : Ranatuerin-2AMa demonstrates moderate activity against Gram-negative bacteria (e.g., E. coli), outperforming Temporin-L but lagging behind Esculentin-1a .
- Safety Profile : Its low hemolytic activity (HC50 >200 µg/mL) suggests superior selectivity compared to Temporin-L, making it a safer candidate for therapeutic use .
Methodological Frameworks for Comparison
Proteomic Profiling
Huang et al. (2017) emphasize the role of mass spectrometry in mapping PTMs (e.g., phosphorylation) and heterogeneity, which are critical for distinguishing Ranatuerin-2AMa from analogs .
Functional Assays
RNA aptamer-based binding assays (Dupont et al., 2010) provide insights into receptor interactions, while enzymatic kinetics reveal catalytic efficiencies that correlate with antimicrobial potency .
Stability and Impurity Analysis
MtoZ Biolabs (2024) underscores the need for degradation profiling under stress conditions (e.g., pH, temperature) to assess commercial viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
